

# physical characteristics of 4-Chloro-4'-fluorobutyrophenone-d4

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-Chloro-4'-fluorobutyrophenone-d4

**Cat. No.:** B15292592

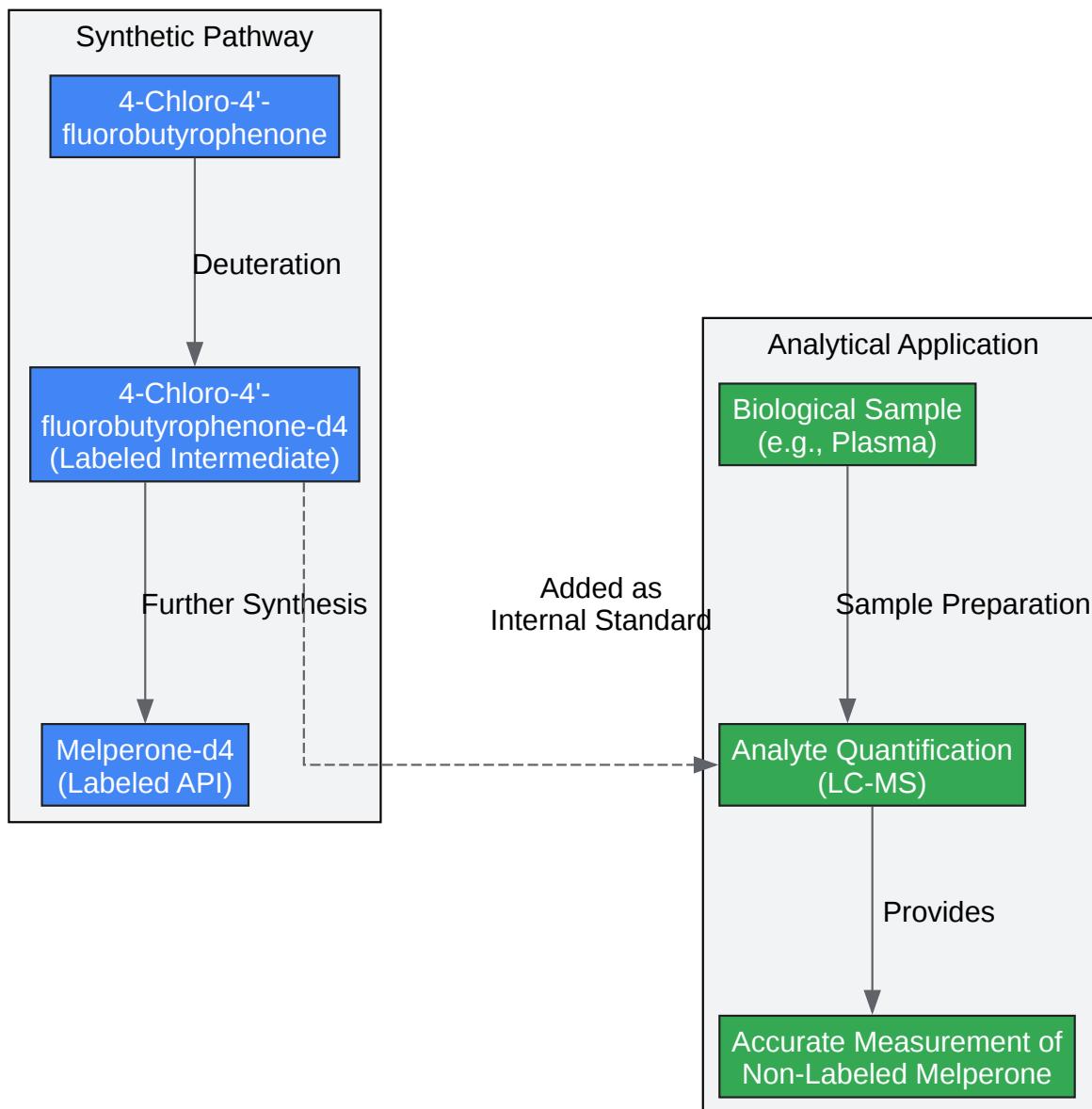
[Get Quote](#)

## An In-depth Technical Guide to the Physical Characteristics of 4-Chloro-4'-fluorobutyrophenone-d4

This guide provides a comprehensive overview of the physical and chemical properties of **4-Chloro-4'-fluorobutyrophenone-d4** (CAS No. 1814904-27-2). It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document details the compound's physical characteristics, outlines experimental protocols for their determination, and illustrates its role as a synthetic intermediate and analytical standard.

## Core Physical and Chemical Properties

**4-Chloro-4'-fluorobutyrophenone-d4** is the deuterated form of 4-Chloro-4'-fluorobutyrophenone, an intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), including antipsychotic medications.<sup>[1][2]</sup> The incorporation of four deuterium atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically almost identical to its non-deuterated counterpart but distinguishable by mass.<sup>[3][4]</sup> This allows for enhanced accuracy and precision in analytical methods by correcting for variability during sample preparation and analysis.<sup>[5][6]</sup>


## Data Presentation: Physical Characteristics

Specific experimental data for the physical characteristics of the d4 variant are not widely published. However, the properties are expected to be nearly identical to the non-deuterated (proto) analogue due to the subtle physicochemical effects of deuterium substitution. The table below presents the available data for the d4 compound and the corresponding data for the well-characterized proto form (CAS No. 3874-54-2) for comparison.

| Property          | 4-Chloro-4'-fluorobutyrophenone-d4                    | 4-Chloro-4'-fluorobutyrophenone (for comparison)                                               |
|-------------------|-------------------------------------------------------|------------------------------------------------------------------------------------------------|
| CAS Number        | 1814904-27-2[1]                                       | 3874-54-2[2]                                                                                   |
| Molecular Formula | C <sub>10</sub> H <sub>6</sub> D <sub>4</sub> ClFO[7] | C <sub>10</sub> H <sub>10</sub> ClFO[8]                                                        |
| Molecular Weight  | 204.66 g/mol [7]                                      | 200.64 g/mol [8]                                                                               |
| Appearance        | Neat (Pure Liquid)[7]                                 | White to amber clear liquid[2]                                                                 |
| Melting Point     | Data not available                                    | 5 - 6 °C[2][9]                                                                                 |
| Boiling Point     | Data not available                                    | 122 °C @ 0.7 mmHg[2]                                                                           |
| Density           | Data not available                                    | ~1.22 g/mL at 25 °C                                                                            |
| Refractive Index  | Data not available                                    | n <sub>20/D</sub> 1.5255                                                                       |
| Solubility        | Data not available                                    | Low solubility in water; soluble in organic solvents like ethanol, ether, and chloroform. [10] |

## Role in Pharmaceutical Synthesis and Analysis

**4-Chloro-4'-fluorobutyrophenone-d4** serves as a crucial labeled intermediate in the synthesis of deuterated pharmaceutical compounds, such as Melperone Hydrochloride-d4.[1] Its primary application is as an internal standard in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, to ensure accurate quantification of the target analyte in complex matrices like plasma or whole blood.[3][5]

[Click to download full resolution via product page](#)

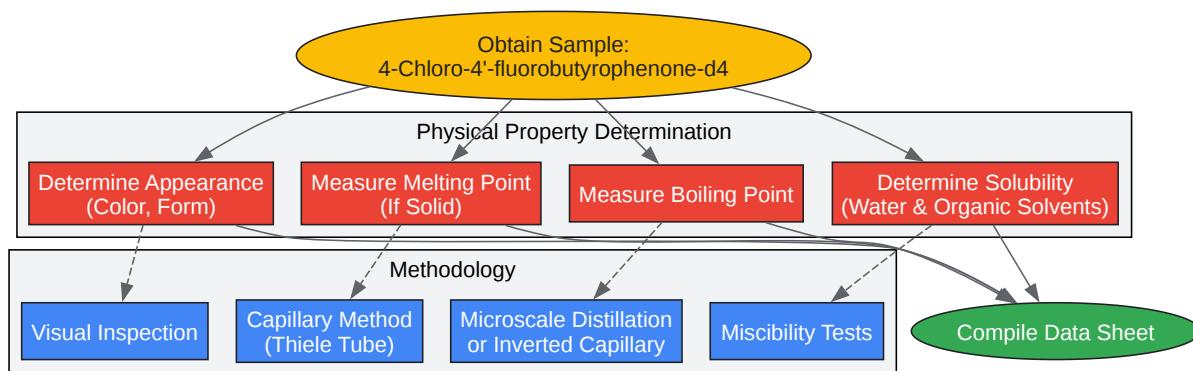
Role of the deuterated compound in synthesis and analysis.

## Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining the key physical properties of a liquid organic compound such as **4-Chloro-4'-fluorobutyrophenone-d4**.

## Melting Point Determination

Given that the non-deuterated analogue has a melting point of 5-6 °C, the compound may be a solid or liquid at room temperature depending on ambient conditions. The following Thiele tube method is standard for determining the melting point of a solid.


- **Sample Preparation:** A small amount of the solidified compound is finely powdered. A capillary tube, sealed at one end, is tapped open-end-down into the powder to pack a small sample (1-2 mm high) into the bottom.
- **Apparatus Setup:** The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- **Heating:** The thermometer and capillary assembly are placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The side arm of the Thiele tube is heated gently with a Bunsen burner. The tube's design ensures uniform heating via convection currents.
- **Observation:** The temperature is monitored closely. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure compound, this range should be narrow (0.5-1.0 °C).

## Boiling Point Determination

The following microscale method is suitable for determining the boiling point of a small sample volume under vacuum, which is appropriate given the high boiling point of this compound at atmospheric pressure.

- **Sample Preparation:** A small volume (a few milliliters) of the liquid is placed into a small test tube or fusion tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

- Apparatus Setup: The test tube is attached to a thermometer and placed in a heating apparatus (e.g., an oil bath or a Thiele tube) connected to a vacuum source. The pressure should be recorded.
- Heating: The apparatus is heated gently. As the liquid heats, trapped air in the capillary tube will escape, seen as a slow stream of bubbles.
- Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat is removed, and the apparatus is allowed to cool slowly.
- Measurement: The moment the bubbling stops and the liquid begins to be drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid at the recorded pressure.



[Click to download full resolution via product page](#)

Workflow for physical characterization of a chemical.

## Solubility Determination

This protocol determines the compound's solubility in various solvents, which is critical for its application in synthesis and analytical sample preparation.

- Solvent Selection: A range of solvents should be tested, typically including water, 5% aq. HCl, 5% aq. NaOH, and common organic solvents (e.g., ethanol, dichloromethane, hexane).
- Procedure:
  - Add approximately 25 mg of the compound to a small test tube.
  - Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.
  - Observe the mixture. The compound is considered "soluble" if it dissolves completely. It is "insoluble" if it remains as a separate phase (liquid or solid).
- Interpretation:
  - Solubility in water suggests a small, polar molecule.
  - Insolubility in water but solubility in 5% HCl indicates a basic functional group (e.g., an amine).
  - Insolubility in water but solubility in 5% NaOH indicates an acidic functional group.
  - Solubility in organic solvents like dichloromethane but not in hexane points to a compound of intermediate polarity. The "like dissolves like" principle is the primary guide.[2]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. [resolvemass.ca](http://resolvemass.ca) [resolvemass.ca]
- 7. 4-Chloro-4'-fluorobutyrophenone-d4 | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 8. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [[biosynth.com](http://biosynth.com)]
- 9. 4-Chloro-4'-fluorobutyrophenone [[chembk.com](http://chembk.com)]
- 10. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [[fengchengroup.com](http://fengchengroup.com)]
- To cite this document: BenchChem. [physical characteristics of 4-Chloro-4'-fluorobutyrophenone-d4]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15292592#physical-characteristics-of-4-chloro-4'-fluorobutyrophenone-d4>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)